3-methylpyridine-2-sulfonic Acid
Overview
Description
3-Methylpyridine-2-sulfonic acid, also known as 3MPS, is a chemical compound that has gained immense attention from scientists and researchers due to its diverse range of properties and applications. It is a white to yellow powder or crystals . The IUPAC name for this compound is 3-methylpyridine-2-sulfonic acid hydrate . The InChI code is 1S/C6H7NO3S.H2O/c1-5-3-2-4-7-6 (5)11 (8,9)10;/h2-4H,1H3, (H,8,9,10);1H2 .
Synthesis Analysis
The synthesis of 3-methylpyridine-2-sulfonic acid can be achieved by the sulfonation of the corresponding pyridines . Another method involves the diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . In this case, intermediate pyridine-3-sulfonyl chlorides are formed, which are then hydrolyzed to sulfonic acids .
Molecular Structure Analysis
The molecular weight of 3-methylpyridine-2-sulfonic acid is 191.21 . The InChI key is RSQIMDKJHKOOQW-UHFFFAOYSA-N .
Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
Physical And Chemical Properties Analysis
3-Methylpyridine-2-sulfonic acid is a white to yellow powder or crystals . It has a molecular weight of 191.21 .
Scientific Research Applications
Coordination Polymers and Supramolecules
3-Methylpyridine-2-sulfonic acid (3mpSO3H) plays a crucial role in the synthesis of coordination polymers and hydrogen-bonded supramolecules. Notably, its reaction with copper (II) and zinc (II) in water leads to the formation of one-dimensional infinite coordination polymers, such as [Cu(3-mpSO3)2]n and [Zn(4mpSO3)2]n. These structures have applications in materials science, particularly in the development of new materials with unique properties like conductivity, magnetism, and luminescence (Lobana et al., 2004).
Ligands in Medicinal Chemistry
Derivatives of 3-Methylpyridine-2-sulfonic acid have been identified as ligands for the BAZ2B bromodomain, a significant target in medicinal chemistry. The identification and expansion of these ligands have been achieved through automatic docking and in silico approaches, showing potential for drug discovery and development (Marchand et al., 2016).
Application in Catalysis
The use of 3-Methylpyridine-2-sulfonic acid and its derivatives in catalysis has been explored. For instance, the design of ionic liquids like 3-methyl-1-sulfonic acid imidazolium nitrate has shown efficacy in the nitration of aromatic compounds, highlighting its potential in synthetic chemistry (Zolfigol et al., 2012).
Insulinomimetic Activity
Studies have shown that zinc(II) complexes with 3-methylpyridine-2-sulfonic acid derivatives exhibit insulinomimetic activities. This discovery is significant for diabetes research and potential therapeutic applications (Yoshikawa et al., 2007).
Synthesis of Novel Compounds
3-Methylpyridine-2-sulfonic acid plays a role in the synthesis of novel compounds. For example, it has been used in the preparation of 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives, showcasing its versatility in organic synthesis (Tayebee et al., 2015).
Safety And Hazards
Future Directions
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
properties
IUPAC Name |
3-methylpyridine-2-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-3-2-4-7-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDKQNSTGLBIAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376446 | |
Record name | 3-methylpyridine-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylpyridine-2-sulfonic Acid | |
CAS RN |
223480-78-2 | |
Record name | 3-methylpyridine-2-sulfonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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